3-Chloroisothiazole
Overview
Description
3-Chloroisothiazole is a chemical compound with the molecular formula C3H2ClNS and a molecular weight of 119.57 .
Synthesis Analysis
The synthesis of this compound derivatives has been reported in several studies . For instance, a reaction of this compound-5-carbonitrile with 1-iodo-4-methylbenzene in the presence of AgF, Pd(Ph3P)2Cl2, and Ph3P in MeCN at approximately 82 °C led to a complete consumption of the starting isothiazole and isolation of the desired product .
Molecular Structure Analysis
The molecular structure of this compound derivatives has been studied . For example, the crystal structure of a this compound derivative was reported, with the compound forming colorless plates .
Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can undergo CH arylation to produce arylisothiazole products . Additionally, it can react with 1-iodo-4-methylbenzene to produce 3-chloro-4-(p-tolyl)isothiazole-5-carbonitrile .
Scientific Research Applications
Neuroprotective Potential
- Neuroprotection in Stroke : Chlormethiazole, a thiazole derivative, has shown potential in animal models for preventing the effects of stroke. However, clinical trials have had limited success, highlighting discrepancies between animal and human studies. This suggests the need for further research to bridge this gap (Wilby & Hutchinson, 2006).
Antitumor Activity
- Benzothiazoles in Cancer Treatment : Benzothiazoles, including 3-Chloroisothiazole derivatives, have shown significant antitumor activity against various cancer cell lines. The mechanism, though not fully understood, is suspected to involve cellular uptake and biotransformation (Chua et al., 1999).
- Novel Cancer Treatments : Research into spiroindolinones with a 5-chlorobenzothiazole moiety has demonstrated significant growth inhibition in certain cancer cell lines, indicating a potential new avenue for cancer treatment (Ermut et al., 2014).
Antimicrobial and Antifungal Properties
- Fungicidal Activity : Isothiazole–thiazole derivatives have shown promising fungicidal activity and the ability to induce systemic acquired resistance in plants, suggesting their potential as novel fungicides (Wu et al., 2018).
- Antimicrobial Action : Research on pyrazole nucleus-containing 2-thioxothiazolidin-4-one derivatives has shown notable antibacterial and antifungal activities, highlighting the potential for developing new antimicrobial agents (B'Bhatt & Sharma, 2017).
Pharmacological and Chemical Investigations
- Chemical Synthesis and Optimization : Studies on the synthesis and optimization of benzothiazole derivatives have led to the discovery of molecules with potent enzyme and cell activity, which could be beneficial for developing new drugs (D'angelo et al., 2011).
- Molecular Docking and Evaluation : The synthesis and evaluation of various benzothiazole-based compounds have been explored, with applications in understanding molecular interactions and potential drug development (Kukreja et al., 2016).
Mechanism of Action
Target of Action
The primary target of 3-Chloroisothiazole is the cytochrome P450-dependent sterol 14α-demethylase (CYP51) . This enzyme plays a crucial role in the biosynthesis of sterols, which are essential components of fungal cell membranes.
Mode of Action
This compound interacts with its target, CYP51, by binding to the enzyme’s active site . This interaction inhibits the enzyme’s activity, preventing the conversion of lanosterol to ergosterol, a critical component of fungal cell membranes .
Biochemical Pathways
The inhibition of CYP51 disrupts the ergosterol biosynthesis pathway, leading to a deficiency of ergosterol in the fungal cell membrane . This disruption affects the integrity and function of the cell membrane, leading to fungal cell death .
Result of Action
The molecular effect of this compound’s action is the inhibition of the CYP51 enzyme . On a cellular level, this leads to the disruption of the fungal cell membrane’s structure and function, ultimately causing cell death .
Biochemical Analysis
Biochemical Properties
3-Chloroisothiazole has been found to interact with various enzymes, proteins, and other biomolecules . It has been shown to have potential as a fungicide, indicating its role in biochemical reactions
Cellular Effects
It has been suggested that it may affect fungal cell wall formation through the inhibition of the BcCYP51 expression system . This indicates that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is suggested that it may interact with enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Properties
IUPAC Name |
3-chloro-1,2-thiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClNS/c4-3-1-2-6-5-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSJUDPCTYRQFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSN=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90500367 | |
Record name | 3-Chloro-1,2-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90500367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14217-66-4 | |
Record name | 3-Chloro-1,2-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90500367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-1,2-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of using 3-chloroisothiazole-4-carbonitrile as a starting material in organic synthesis?
A1: this compound-4-carbonitrile is a versatile building block in organic synthesis. Its structure allows for regioselective modifications, particularly at the 5th position. For example, researchers successfully performed palladium-catalyzed coupling reactions, like Stille, Negishi, and Sonogashira couplings, with this compound-4-carbonitrile to introduce various aryl, heteroaryl, alkenyl, and alkynyl groups at the 5th position. [, ]. Additionally, it can undergo silver-mediated palladium-catalyzed direct C-H arylation/heteroarylation, further expanding its synthetic utility. []
Q2: What is the reactivity difference between 3,5-dichloroisothiazole-4-carbonitrile and 3,5-dibromoisothiazole-4-carbonitrile in palladium-catalyzed coupling reactions?
A2: Research indicates that 3,5-dibromoisothiazole-4-carbonitrile exhibits higher reactivity compared to 3,5-dichloroisothiazole-4-carbonitrile in palladium-catalyzed coupling reactions. This difference in reactivity makes the dibromo derivative a more favorable substrate for Stille, Negishi, and Sonogashira couplings, leading to more efficient reactions and higher yields. []
Q3: Can you elaborate on the challenges associated with Suzuki coupling reactions involving 3-substituted isothiazoles?
A3: Studies have shown that various 3-substituted isothiazoles, particularly those with substituents like chlorine, bromine, mesylate, tosylate, and triflate, display lower reactivity in Suzuki coupling reactions targeting the isothiazole C-3 position. This lack of reactivity often hinders the successful execution of Suzuki couplings and limits the synthetic possibilities at this specific position. []
Q4: What are some alternative synthetic strategies to overcome the limitations of direct Suzuki coupling at the C-3 position of isothiazoles?
A4: To circumvent the challenges associated with direct Suzuki coupling at the C-3 position, researchers successfully employed a different approach. They synthesized 3-iodo-5-phenyl-isothiazole-4-carbonitrile via Sandmeyer iodination. This iodo derivative proved to be a more reactive substrate and successfully participated in Suzuki coupling, as well as other reactions like Ullmann-type coupling, Stille, Negishi, and Sonogashira couplings. This strategy effectively introduces desired substituents at the C-3 position despite the limitations of direct coupling methods. []
Q5: Has this compound-based chemistry led to the development of any new heterocyclic systems?
A5: Yes, research on this compound derivatives has led to the synthesis of novel heterocyclic systems. For example, "3-methoxy-5-oxo-6-phenyl-5,6-dihydro-4H-isothiazolo[5,4-b]-1,4-thiazine 7,7-dioxide" represents a new heterocyclic system, highlighting the potential of this compound chemistry to expand the diversity of heterocyclic compounds. []
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